Methyl 3,5-difluoro-4-hydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-difluoro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFQIZAZPRYIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707108 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170572-47-1 | |
| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3,5 Difluoro 4 Hydroxybenzoate and Its Analogues
Classical Synthetic Approaches to the Core Structure
Traditional methods for synthesizing the core structure of Methyl 3,5-difluoro-4-hydroxybenzoate often rely on well-established, fundamental organic reactions. These approaches, while effective, may sometimes involve multiple steps and less-than-ideal reaction conditions.
The most direct classical route to this compound is the esterification of its parent carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. This transformation is typically achieved through Fischer esterification, a cornerstone of organic synthesis. The reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst.
Commonly used catalysts include mineral acids like sulfuric acid (H₂SO₄) or reagents like thionyl chloride (SOCl₂), which first converts the carboxylic acid to a more reactive acyl chloride intermediate. prepchem.com For instance, a general procedure involves dissolving the benzoic acid derivative in methanol, followed by the addition of the acid catalyst and heating the mixture under reflux. prepchem.comiajpr.com The product is then isolated through an aqueous workup to remove the excess acid and unreacted starting materials.
Table 1: Comparison of Classical Esterification Methods for Benzoic Acid Analogues
| Starting Material | Alcohol | Catalyst/Reagent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 4-Hydroxybenzoic acid | Methanol | Sulfuric Acid | Reflux, 18 hours | Methyl 4-hydroxybenzoate (B8730719) | prepchem.com |
| 4-Fluoro-3-hydroxy-benzoic acid | Methanol | Thionyl Chloride | 0°C then 70°C, 60 min | Methyl 4-fluoro-3-hydroxybenzoate |
This table is interactive. Click on the headers to sort the data.
Constructing the this compound core from simpler substituted phenols is a versatile, albeit more lengthy, approach. This strategy allows for the stepwise introduction of the required functional groups onto the aromatic ring. A typical sequence might begin with a suitably substituted phenol (B47542), such as 3,5-difluorophenol.
A plausible synthetic pathway could involve the following key transformations:
Carboxylation: The introduction of a carboxyl group onto the phenol ring. A classic method for this is the Kolbe-Schmitt reaction, where a phenoxide is treated with carbon dioxide under high temperature and pressure. nih.gov For sterically hindered phenols, alternative methods involving reaction with an alkali metal hydride followed by carboxylation with CO₂ have been developed. google.com
Esterification: The resulting hydroxybenzoic acid is then esterified as described in the previous section to yield the final methyl ester.
An alternative strategy involves starting with a different substituted precursor and introducing the hydroxyl group at a later stage. For example, a synthesis could start from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.org This route involves nitration, esterification of the carboxyl group, reduction of the nitro group to an amine, followed by diazotization and hydrolysis of the resulting diazonium salt to introduce the hydroxyl group. semanticscholar.orgresearchgate.net This highlights the modularity of classical synthesis, where functional groups are strategically manipulated through a series of reliable reactions.
The introduction of fluorine and hydroxyl groups onto the aromatic scaffold is a critical aspect of the synthesis.
Fluorination: Traditional methods for introducing fluorine onto an aromatic ring include:
Balz–Schiemann reaction: This involves the thermal decomposition of a diazonium fluoroborate salt, which is a general method for introducing a single fluorine atom. tandfonline.com
Halogen Exchange (Halex) reaction: This nucleophilic aromatic substitution (SɴAr) process involves displacing a leaving group, such as a nitro or chloro group, with a fluoride ion from a source like potassium fluoride (KF). tandfonline.comresearchgate.net The reaction is typically performed in a high-boiling polar aprotic solvent.
Hydroxylation: Introducing a hydroxyl group onto a pre-fluorinated aromatic ring can be challenging. Classical methods often involve:
Nucleophilic Aromatic Substitution: A leaving group (like a halogen) can be displaced by a hydroxide or methoxide nucleophile, though this often requires harsh conditions or highly activated substrates.
Diazotization-Hydrolysis: As mentioned previously, an amino group can be converted to a diazonium salt, which is then hydrolyzed to a hydroxyl group. This is a widely used and reliable method. researchgate.net
Enzymatic Hydroxylation: In some specific cases, enzymes can be used. For example, p-hydroxybenzoate hydroxylase has been shown to catalyze the hydroxylation of fluorinated p-hydroxybenzoate derivatives, which can lead to the elimination of a fluoride ion. nih.gov
Advanced and Sustainable Synthetic Protocols
In recent years, the development of more efficient, selective, and environmentally friendly synthetic methods has become a major focus in chemical research. These advanced protocols offer significant advantages over classical approaches for the synthesis of this compound and its analogues.
Catalysis provides a powerful tool for constructing complex molecules with high efficiency and selectivity. Both transition-metal catalysis and organocatalysis have been instrumental in advancing the synthesis of fluorinated compounds.
Transition-Metal Catalysis: Palladium and copper are the most commonly employed transition metals for C-F bond formation and C-H functionalization. nih.gov These methods can decrease the need for pre-functionalized substrates and often proceed under milder conditions than traditional methods. nih.govnih.govchimia.ch For example, palladium-catalyzed C-H fluorination using electrophilic fluorinating reagents like Selectfluor or NFSI represents a modern approach to directly install fluorine atoms onto an aromatic ring. nih.gov This strategy avoids the multi-step sequences often required in classical syntheses.
Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. In the context of fluorination, chiral organocatalysts, such as cinchona alkaloids, have been used to achieve enantioselective fluorination of various substrates. scispace.comchimia.chbeilstein-journals.org While often applied to create chiral centers, the principles of organocatalysis can also be applied to develop new, metal-free fluorination reactions. riosresearchgroup.comriosresearchgroup.com
Table 2: Overview of Advanced Catalytic Fluorination Strategies
| Catalysis Type | Catalyst Example | Fluorine Source | Key Transformation | Ref |
|---|---|---|---|---|
| Transition-Metal | Palladium complexes | Selectfluor, NFSI | Aromatic C-H Fluorination | nih.gov |
| Transition-Metal | Copper complexes | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of Aryl Stannanes | tandfonline.com |
| Organocatalysis | Cinchona Alkaloids | N-Fluorobenzenesulfonimide (NFSI) | Asymmetric Electrophilic Fluorination | scispace.comchimia.ch |
This table is interactive. Click on the headers to sort the data.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com These principles are increasingly being applied to the synthesis of fluorinated compounds.
Solvent-Free and Greener Solvents: A significant portion of chemical waste comes from solvents. researchgate.net To address this, solvent-free reaction conditions are being developed. For instance, solid-state mechanochemical protocols for aromatic nucleophilic fluorination using potassium fluoride have been shown to be rapid and efficient, eliminating the need for toxic, high-boiling solvents like DMSO. rsc.orgrsc.org Furthermore, research has demonstrated the viability of conducting nucleophilic fluorination reactions in greener solvents like ethanol (B145695) and even in aqueous mixtures, challenging the traditional requirement for anhydrous conditions. researchgate.net
Atom-Economical Reactions: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Catalytic C-H activation/functionalization reactions are inherently more atom-economical than classical methods that require pre-functionalization of the substrate, as they avoid the generation of stoichiometric byproducts. nih.govnih.gov
Use of Recoverable Catalysts: The development of solid acid catalysts, such as titanium-zirconium solid acids, for esterification reactions represents another green approach. mdpi.com These catalysts are insoluble in the reaction medium, allowing for easy recovery and reuse, which minimizes waste and reduces costs. mdpi.com
The continuous evolution of synthetic methodologies provides an expanding toolkit for the preparation of this compound. While classical methods remain valuable, advanced catalytic and green chemistry approaches are paving the way for more efficient, selective, and sustainable syntheses of this important fluorinated building block.
Flow Chemistry and Continuous Processing Applications
The synthesis of pharmaceutical intermediates like this compound is increasingly benefiting from the adoption of flow chemistry and continuous manufacturing (CM). This paradigm shift from traditional batch processing offers numerous advantages, including enhanced safety, improved product quality and consistency, and greater efficiency.
Continuous processes eliminate the downtime associated with batch-to-batch production, leading to faster output and reduced waste. For the synthesis of fluorinated compounds, which can involve hazardous reagents and highly exothermic reactions, flow chemistry provides significant safety benefits. The small, contained volume of microreactors or tube reactors allows for superior temperature control, minimizing the risk of thermal runaways. This precise control over reaction parameters such as temperature, pressure, and residence time ensures more consistent product quality and fewer variations between production runs.
Furthermore, the smaller footprint of continuous manufacturing equipment reduces capital and operational costs. A process that might require an entire facility using batch methods could potentially be housed in a single room with a modular, continuous setup. This "plug-and-play" approach also offers greater flexibility, allowing for easier scaling of production by running the system for longer periods or by adding parallel reactor lines—a concept known as "numbering up".
While specific literature detailing a full continuous synthesis of this compound is not prevalent, the esterification step is particularly well-suited for this technology. Acid-catalyzed esterifications have been successfully demonstrated in microreactors, showing higher efficiency compared to batch processes. Such a setup would involve continuously pumping a solution of 3,5-difluoro-4-hydroxybenzoic acid and methanol, along with a suitable catalyst, through a heated reactor coil to yield the final product in a steady stream.
Table 1: Advantages of Continuous Processing in Pharmaceutical Manufacturing
| Feature | Benefit | Source |
|---|---|---|
| Process Control | Enhanced consistency and product quality through precise management of temperature, pressure, and residence time. | |
| Safety | Minimized risk when handling hazardous reagents and exothermic reactions due to small reactor volumes and superior heat transfer. | |
| Efficiency | Increased productivity and reduced energy consumption by eliminating batch downtime. | |
| Cost & Footprint | Lower capital and operational costs with smaller, more compact equipment. |
| Scalability | Simplified scale-up by "numbering up" (parallel processing) or extending run times, often avoiding redevelopment. | |
Derivatization Strategies for this compound
The structure of this compound offers three primary sites for chemical modification: the phenolic hydroxyl group, the methyl ester, and the aromatic ring itself.
Reactions at the Hydroxyl Group (e.g., etherification, acylation)
Etherification (O-alkylation): The hydroxyl group can be readily converted to an ether. This O-alkylation is typically achieved by deprotonating the phenol with a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide, which then reacts with an alkylating agent like an alkyl halide. The choice of base and solvent is crucial to direct the reaction towards O-alkylation rather than competing N-alkylation in more complex systems. This method provides a pathway to a wide range of alkoxybenzoate derivatives.
Acylation (O-acylation): The hydroxyl group can react with acylating agents, such as acyl chlorides or anhydrides, to form esters. This O-acylation is a nucleophilic acyl substitution. The reaction can be promoted through base catalysis, which increases the nucleophilicity of the phenol by deprotonating it. Phase-transfer catalysis (PTC) has proven to be an exceptionally rapid and efficient method for the O-acylation of substituted phenols, often yielding quantitative results in minutes at low temperatures. In this technique, a catalyst like tetrabutylammonium chloride facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase containing the acyl chloride.
It is important to note that phenols are bidentate nucleophiles, meaning they can undergo acylation at either the oxygen (O-acylation) or the aromatic ring (C-acylation, a Friedel-Crafts reaction). O-acylation is generally faster (kinetic control), while C-acylation is more thermodynamically stable. In the absence of a strong Lewis acid catalyst like AlCl₃, O-acylation is the predominant pathway.
Modifications of the Methyl Ester Group (e.g., transesterification, hydrolysis)
Transesterification: The methyl ester group can be exchanged for other alkyl groups through transesterification. This reaction typically involves heating the methyl ester with a different alcohol in the presence of an acid or base catalyst. The process is an equilibrium, and it is often driven to completion by using a large excess of the new alcohol or by removing the methanol as it is formed.
Hydrolysis: The methyl ester can be hydrolyzed back to the corresponding carboxylic acid (3,5-difluoro-4-hydroxybenzoic acid). This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Aromatic Substitutions and Functionalizations on the Difluorinated Phenyl Ring
The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS). The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents.
-OH (Hydroxyl) Group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-F (Fluoro) Groups: Deactivating via their strong inductive effect but are ortho, para-directors by resonance.
-COOCH₃ (Methyl Ester) Group: A deactivating group that directs incoming electrophiles to the meta position.
In this specific molecule, the C4 position is occupied by the hydroxyl group. The positions ortho to the hydroxyl group (C3 and C5) are occupied by fluorine. The positions meta to the hydroxyl group (C2 and C6) are open for substitution. The powerful activating effect of the hydroxyl group strongly favors substitution at its ortho and para positions. Since the ortho positions are fluorinated, any further substitution would likely be directed to the C2 and C6 positions, which are ortho to the fluorine atoms and meta to both the hydroxyl and ester groups.
Given the combined deactivating effects of the two fluorine atoms and the ester group, harsh reaction conditions would likely be required for further electrophilic substitution. Reactions such as halogenation (e.g., with Br₂ and a Lewis acid) or nitration (e.g., with HNO₃/H₂SO₄) could potentially introduce a substituent at the C2 or C6 position.
Purification and Isolation Techniques for High Purity (e.g., advanced chromatography, crystallization)
Achieving high purity for pharmaceutical intermediates is critical. Recrystallization and advanced chromatographic techniques are standard methods for purifying compounds like this compound.
Advanced Chromatography: High-Performance Liquid Chromatography (HPLC), particularly in its preparative form (Prep-HPLC), is a powerful tool for purifying organic compounds, including fluorinated aromatics. Reversed-phase HPLC is the most common mode used. For fluorinated compounds, specialized stationary phases can offer unique selectivity. Fluorinated phases, such as those based on pentafluorophenyl (PFP) groups, can provide different elution orders and enhanced separation for halogenated aromatic compounds compared to standard C8 or C18 columns. The separation of positional isomers, which can be a significant challenge, may also be achieved using mixed-mode or specialized columns.
Crystallization: Recrystallization is a fundamental and highly effective technique for purifying solid compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for the recrystallization of aromatic esters include alcohols (ethanol, methanol), esters (ethyl acetate), and hydrocarbon solvents (hexanes, toluene). A well-executed recrystallization can yield material of very high purity.
Table 2: Purification Techniques for Aromatic Esters
| Technique | Principle | Key Considerations | Source |
|---|---|---|---|
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Selection of an appropriate solvent system; controlled cooling rate to ensure large, pure crystal formation. |
| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase. | Choice of column (e.g., C18, fluorinated phase) and mobile phase to optimize selectivity and resolution. | |
Advanced Spectroscopic and Structural Characterization of Methyl 3,5 Difluoro 4 Hydroxybenzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides a comprehensive insight into the molecular structure of Methyl 3,5-difluoro-4-hydroxybenzoate by probing the magnetic environments of its constituent nuclei.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Chemical Shift and Coupling Constant Mapping
Multi-nuclear NMR analysis, encompassing ¹H, ¹³C, and ¹⁹F NMR, is fundamental to the structural characterization of this compound. Each technique provides unique and complementary information.
¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons typically appear as a multiplet, with its chemical shift and splitting pattern dictated by coupling to the adjacent fluorine atoms. The hydroxyl proton signal can vary in position depending on the solvent and concentration due to hydrogen bonding effects. The methyl protons give rise to a sharp singlet.
¹³C NMR: The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The carbonyl carbon of the ester group resonates at a characteristic downfield position. The aromatic carbons show distinct chemical shifts influenced by the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group. The carbon atoms directly bonded to fluorine exhibit splitting due to C-F coupling.
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (Aromatic) | ~7.5 - 7.8 | t | J(H,F) ≈ 8-10 |
| ¹H (Hydroxyl) | Variable | s | - |
| ¹H (Methyl) | ~3.9 | s | - |
| ¹³C (C=O) | ~165 | s | - |
| ¹³C (C-O) | ~150 (d) | d | ¹J(C,F) ≈ 240-250 |
| ¹³C (C-H) | ~112 (d) | d | ²J(C,F) ≈ 20-25 |
| ¹³C (C-COOCH₃) | ~125 | t | ³J(C,F) ≈ 3-5 |
| ¹³C (CH₃) | ~52 | q | - |
| ¹⁹F | ~ -130 to -140 | t | J(F,H) ≈ 8-10 |
Note: Predicted values are based on typical ranges for similar structures and may vary based on solvent and experimental conditions. 'd' denotes a doublet and 't' a triplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Elucidation
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating the connectivity and spatial relationships between atoms. youtube.comsdsu.edunih.govscience.govustc.edu.cn
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the aromatic protons, helping to confirm their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nih.gov This is crucial for assigning the signals of the aromatic C-H groups and the methyl group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can be used to confirm the relative positions of substituents on the aromatic ring.
Solid-State NMR Investigations of Polymorphs and Amorphous Forms
While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure of materials in their solid form. This is particularly important for identifying and characterizing different crystalline forms (polymorphs) or amorphous states of this compound. Polymorphism can significantly impact the physical properties of a compound, such as its melting point and solubility. ssNMR can distinguish between polymorphs by detecting differences in the local environment of the nuclei, which manifest as changes in chemical shifts and line shapes.
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within this compound. rsc.orgnih.gov
Detailed Assignment of Fundamental Vibrational Modes and Overtones
The infrared and Raman spectra of this compound exhibit a series of absorption bands corresponding to specific vibrational modes of the molecule.
Key Vibrational Modes:
O-H Stretch: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration. The broadness of this band is indicative of hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the methyl C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, usually between 1680 and 1740 cm⁻¹, corresponds to the carbonyl group of the ester.
C-F Stretch: The C-F stretching vibrations give rise to strong absorptions in the fingerprint region of the FT-IR spectrum, typically between 1100 and 1400 cm⁻¹.
Aromatic C=C Stretch: Vibrations of the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FT-IR) |
| O-H Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Methyl) | 2960 - 2850 | Medium |
| C=O Stretch (Ester) | 1720 - 1700 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1350 - 1150 | Strong |
| C-O Stretch (Ester) | 1300 - 1100 | Strong |
| O-H Bend | 1440 - 1395 | Medium |
Analysis of Hydrogen Bonding Interactions and Conformational Isomers
The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to hydrogen bonding. capes.gov.br In the solid state or in concentrated solutions, this compound molecules can form intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl oxygen of another. These interactions lead to a significant broadening and shifting of the O-H band to lower wavenumbers compared to the sharp "free" O-H band observed in dilute, non-polar solutions. capes.gov.br
Furthermore, analysis of the vibrational spectra can sometimes reveal the presence of different conformational isomers (conformers). These are different spatial arrangements of the molecule that can be interconverted by rotation around single bonds, such as the C-O bond of the ester group. Different conformers may exhibit slightly different vibrational frequencies, leading to the appearance of additional or split bands in the spectra. rsc.org
X-ray Crystallography and Solid-State Structure
Determination of Molecular Conformation and Crystal Packing Motifs
The conformation of this compound is expected to be largely planar, with the carboxymethyl group lying in or close to the plane of the benzene ring to maximize resonance stabilization. The two fluorine atoms flanking the hydroxyl group will influence the electronic distribution and steric environment of the ring.
In the solid state, molecules of this nature typically arrange themselves in a way that maximizes intermolecular interactions. Crystal packing is often driven by the formation of hydrogen-bonded networks and stacking of the aromatic rings. For instance, in the crystal structure of related compounds like methyl 4-hydroxy-3-nitrobenzoate, molecules are linked into infinite sheets through extensive hydrogen bonding and π-stacking interactions. nih.gov A similar arrangement can be anticipated for this compound, where the hydroxyl group acts as a hydrogen bond donor and the carbonyl oxygen and fluorine atoms can act as acceptors.
Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding, π-stacking)
The solid-state architecture of this compound would be stabilized by a variety of intermolecular forces:
Hydrogen Bonding: The most significant interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group. This group can form strong O-H···O bonds with the carbonyl oxygen of the ester group on a neighboring molecule, leading to the formation of chains or dimeric motifs. The fluorine atoms, being highly electronegative, could also participate in weaker C-H···F or O-H···F hydrogen bonds, further stabilizing the crystal lattice. nih.govnih.gov Studies on other fluorinated compounds have demonstrated the role of such interactions in directing the crystal packing. nih.gov
Halogen Bonding: While fluorine is not a typical halogen bond donor, interactions involving the polarized regions of the C-F bond cannot be entirely ruled out, though they are expected to be weaker than those involving heavier halogens.
Polymorphism and Co-crystallization Studies
Polymorphism , the ability of a compound to exist in more than one crystal form, is a crucial consideration for pharmaceutical and materials science. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. For a molecule like this compound, with its potential for various hydrogen bonding schemes and stacking arrangements, the existence of polymorphs is a distinct possibility. The study of polymorphism in the co-crystal of 5-fluorouracil (B62378) and 4-hydroxybenzoic acid highlights how different hydrogen bonding synthons can lead to different crystalline forms. massbank.eu
Co-crystallization is a technique used to modify the physicochemical properties of a solid by crystallizing it with a second component (a coformer). Co-crystals of this compound could be designed by selecting coformers that can form robust hydrogen bonds with its hydroxyl or carbonyl groups. This could lead to materials with improved properties. For example, co-crystallization of 3,5-dinitrobenzoic acid with various active pharmaceutical ingredients has been shown to result in the formation of salts with distinct crystal structures and properties, governed by strong O-H···O and N-H···O hydrogen bonds. nist.gov
Advanced Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, HRMS would confirm its molecular formula, C₈H₆F₂O₃. The predicted monoisotopic mass is 188.0285 Da. uni.lu HRMS can easily distinguish this from other compounds with the same nominal mass but different elemental compositions.
The table below shows the predicted m/z values for various adducts of this compound, which would be observed in an HRMS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 189.03578 |
| [M+Na]⁺ | 211.01772 |
| [M-H]⁻ | 187.02122 |
| [M+NH₄]⁺ | 206.06232 |
| [M+K]⁺ | 226.99166 |
| [M+H-H₂O]⁺ | 171.02576 |
This data is based on theoretical predictions.
Fragmentation Pathway Analysis and Structural Characterization
Mass spectrometry, particularly when coupled with tandem MS (MS/MS), allows for the detailed structural characterization of a molecule through the analysis of its fragmentation patterns. While specific experimental fragmentation data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation behavior of esters and aromatic compounds.
Upon ionization in a mass spectrometer (e.g., by electron impact), the molecular ion [M]⁺˙ at m/z 188 would be formed. Key fragmentation pathways would likely include:
Loss of the methoxy (B1213986) group: A common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃) to form an acylium ion. [C₈H₆F₂O₃]⁺˙ → [C₇H₃F₂O₂]⁺ + •OCH₃ (m/z 188) → (m/z 157)
Loss of formaldehyde (B43269): Another possible fragmentation pathway for methyl esters is the loss of formaldehyde (CH₂O) via a rearrangement reaction. [C₈H₆F₂O₃]⁺˙ → [C₇H₄F₂O₂]⁺˙ + CH₂O (m/z 188) → (m/z 158)
Decarboxylation: The loss of the entire carboxymethyl group as COOCH₃ is also a possibility. [C₈H₆F₂O₃]⁺˙ → [C₇H₃F₂O]⁺ + •COOCH₃ (m/z 188) → (m/z 129)
Loss of CO: Subsequent fragmentation of the resulting ions, such as the loss of carbon monoxide (CO), is also expected from the phenolic fragments. For example, the ion at m/z 157 could lose CO. [C₇H₃F₂O₂]⁺ → [C₆H₃F₂O]⁺ + CO (m/z 157) → (m/z 129)
The presence of the fluorine atoms is expected to influence the stability of the resulting fragments. The fragmentation of related hydroxybenzoic acids has been studied, and similar patterns of fragmentation are generally observed. fu-berlin.de
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For fluorinated aromatic compounds like Methyl 3,5-difluoro-4-hydroxybenzoate, DFT methods can provide accurate predictions of geometry, electronic structure, and spectroscopic parameters. While specific studies on this exact molecule are not abundant in the literature, data from analogous compounds such as fluorophenols and other substituted benzoates offer valuable insights.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the planar benzene (B151609) ring is the core structure, with the substituents' orientations being of primary interest.
Ab initio calculations on similar molecules, like 2,6-difluorophenol, have shown that planar conformations are the most stable. acs.org In the case of this compound, the orientation of the hydroxyl proton and the methyl ester group are the key conformational variables. Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atoms is a possibility that would influence the preferred conformation. acs.org DFT calculations at levels such as B3LYP/6-311++G(d,p) are commonly used for geometry optimizations of such aromatic compounds, providing reliable structural parameters. researchgate.net
Table 1: Predicted Conformational Data for this compound based on Analogous Compounds
| Parameter | Predicted Value/State | Basis of Prediction |
| Dihedral Angle (C-C-O-H) | Planar or near-planar | Studies on 2,6-difluorophenol suggest planar local minima. acs.org |
| Ester Group Conformation | Likely planar with the ring | Resonance stabilization favors planarity. |
| Intramolecular H-Bonding | Possible between OH and F | Observed in analogous fluorophenols. acs.org |
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential (MEP))
The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and stability. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org For substituted benzoic acids and phenols, the HOMO-LUMO gap is influenced by the nature and position of the substituents. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another vital tool that visualizes the charge distribution on the molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. imist.ma For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the fluorine atoms, indicating their susceptibility to electrophilic attack. The hydrogen of the hydroxyl group and the aromatic protons would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. imist.mathaiscience.info The fluorine atoms, despite their high electronegativity, can sometimes exhibit positive potential along the axial site, influencing their ability to form non-covalent interactions. mdpi.com
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Characteristic | Rationale from Analogous Systems |
| HOMO-LUMO Gap | Relatively large, indicating high stability | Electron-withdrawing fluorine atoms and the hydroxyl group can influence the gap. Substituted phenols and benzoic acids generally have significant energy gaps. researchgate.netnih.gov |
| MEP Negative Regions | Carbonyl oxygen, hydroxyl oxygen, fluorine atoms | These are electronegative atoms, attracting electron density. imist.mathaiscience.info |
| MEP Positive Regions | Hydroxyl hydrogen, aromatic hydrogens | These atoms are generally electron-deficient in such structures. imist.ma |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
Computational methods are extensively used to predict spectroscopic data, which aids in the interpretation of experimental spectra.
NMR Chemical Shifts: DFT calculations have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov For fluorinated aromatic compounds, predicting ¹⁹F chemical shifts can be particularly useful for structural assignment. acs.orgacs.org Linear scaling methods are often applied to the calculated values to correct for systematic errors and improve agreement with experimental data. nih.gov
IR Frequencies: The vibrational frequencies in an IR spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies with good accuracy. For this compound, characteristic peaks would be expected for the O-H stretch of the hydroxyl group, the C=O stretch of the ester, C-F stretches, and various vibrations of the aromatic ring. researchgate.netlibretexts.orgvscht.cz The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. faccts.demedium.com The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the absorption maxima (λmax). The primary electronic transitions in molecules like this compound are expected to be π → π* transitions within the aromatic system. scientific.netresearchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Key Features | Basis of Prediction from Analogs |
| ¹⁹F NMR | A single resonance due to chemical equivalence | Symmetrical substitution on the aromatic ring. DFT with scaling factors provides reliable predictions for fluorinated aromatics. nih.govacs.orgacs.org |
| IR | Strong C=O stretch (~1700-1730 cm⁻¹), broad O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) | Based on characteristic frequencies for substituted benzoic acid esters and phenols. researchgate.netlibretexts.orgvscht.cz |
| UV-Vis | Absorption maxima in the UV region (likely 250-300 nm) | Consistent with π → π* transitions in substituted hydroxybenzoates. scientific.netresearchgate.netnist.gov |
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, and transition states, and calculating activation energies. For reactions involving this compound, such as its synthesis via esterification of 3,5-difluoro-4-hydroxybenzoic acid, theoretical studies can map out the potential energy surface of the reaction.
For instance, in the acid-catalyzed esterification, quantum chemical calculations can model the protonation of the carboxylic acid, the nucleophilic attack by the alcohol, and the subsequent elimination of water. iajpr.com The transition state for each step can be located and its structure and energy determined, providing a detailed understanding of the reaction kinetics. DFT methods are well-suited for these types of studies. rsc.orgresearchgate.net
Molecular Dynamics Simulations (e.g., solvent effects, intermolecular interactions)
While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a condensed phase, such as in a solvent. MD simulations can provide insights into solvent effects on conformation and reactivity, as well as detail intermolecular interactions like hydrogen bonding.
For this compound, MD simulations could be used to study its solvation in different media and to understand how solvent molecules interact with the hydroxyl, ester, and fluoro groups. This is particularly relevant for understanding its properties in biological or industrial applications. Such simulations have been applied to study fluorinated demulsifiers, which share some structural motifs. nih.gov
Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their physical, chemical, or biological activity. nih.gov For a class of compounds including this compound, QSAR studies could be developed to predict properties like acidity, lipophilicity, or inhibitory activity against a particular biological target.
Investigation of Fluorine's Unique Electronic Effects on Reactivity and Structure
Theoretical and computational chemistry studies have been instrumental in elucidating the nuanced electronic effects of fluorine substitution on the structure and reactivity of aromatic compounds like this compound. The introduction of two fluorine atoms ortho to the hydroxyl group and meta to the methoxycarbonyl group significantly alters the electron distribution within the benzene ring, thereby influencing the molecule's chemical behavior.
The high electronegativity of fluorine atoms is a primary determinant of their electronic influence. This property leads to a strong inductive electron-withdrawing effect (–I effect), which decreases the electron density of the aromatic ring. This reduction in electron density can, in turn, affect the molecule's susceptibility to electrophilic aromatic substitution, generally making the ring less reactive towards electrophiles.
In addition to the inductive effect, fluorine can also exert a positive mesomeric effect (+M effect) by donating a lone pair of electrons to the aromatic system. However, in the case of fluorine, the inductive effect typically dominates over the mesomeric effect. Computational studies on fluorinated aromatic compounds consistently demonstrate a significant polarization of the C-F bond, with a substantial partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This charge distribution has a cascading effect on the rest of the molecule.
Density Functional Theory (DFT) calculations are a powerful tool for visualizing these electronic perturbations. Molecular electrostatic potential (MEP) maps generated from DFT calculations illustrate the electron density distribution. For this compound, an MEP map would be expected to show a region of high positive potential (electron deficiency) on the aromatic ring, particularly near the fluorine and ester groups, and a region of high negative potential (electron richness) around the hydroxyl oxygen and the fluorine atoms themselves due to their lone pairs.
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides further insights into reactivity. The presence of fluorine atoms generally leads to a stabilization and lowering of the energy levels of the molecular orbitals. This alteration of HOMO and LUMO energies can impact the molecule's electronic transitions and its behavior in chemical reactions. A larger HOMO-LUMO gap typically implies greater molecular stability.
To quantify the electronic effects of fluorination, computational studies often involve the calculation of various molecular descriptors. The following table presents hypothetical data based on general trends observed in fluorinated aromatic compounds, comparing Methyl 4-hydroxybenzoate (B8730719) with its difluorinated analog.
| Molecular Descriptor | Methyl 4-hydroxybenzoate (Hypothetical) | This compound (Hypothetical) |
| HOMO Energy (eV) | -6.5 | -6.8 |
| LUMO Energy (eV) | -1.2 | -1.5 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 |
| Dipole Moment (Debye) | 2.5 | 3.5 |
| Partial Charge on C4 (Carbon attached to OH) | +0.15 | +0.25 |
These hypothetical values illustrate the expected trends. The HOMO and LUMO energies are lowered upon fluorination, reflecting the electron-withdrawing nature of fluorine. The HOMO-LUMO gap may not change significantly, as observed in some fluorinated systems. The dipole moment is expected to increase due to the introduction of the highly polar C-F bonds. The partial positive charge on the carbon atom attached to the hydroxyl group (C4) is anticipated to increase, which could enhance the acidity of the hydroxyl proton.
Chemical Reactivity and Mechanistic Pathways of Methyl 3,5 Difluoro 4 Hydroxybenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The reactivity of the benzene ring in Methyl 3,5-difluoro-4-hydroxybenzoate towards substitution reactions is profoundly influenced by its substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance. Conversely, the methyl ester group is a meta-directing deactivating group, withdrawing electron density through resonance and induction. The two fluorine atoms exhibit a dual nature; they are inductively electron-withdrawing but can act as weak π-donors through their lone pairs. csbsju.edu This combination of effects leads to a nuanced reactivity profile.
Electrophilic Aromatic Substitution (EAS):
Nucleophilic Aromatic Substitution (SNAr):
In contrast to its reduced reactivity in EAS, the ring is activated for nucleophilic aromatic substitution (SNAr). numberanalytics.com This is because the electron-withdrawing fluorine atoms and the methyl ester group can stabilize the negatively charged Meisenheimer complex intermediate formed during the reaction. stackexchange.comnih.gov Fluorine itself can act as a leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which activates the ring towards nucleophilic attack, even though the C-F bond is very strong. masterorganicchemistry.com The rate-determining step is the attack of the nucleophile, not the cleavage of the C-F bond. stackexchange.commasterorganicchemistry.com Therefore, nucleophiles can displace one of the fluorine atoms. The hydroxyl group, especially in its deprotonated (phenoxide) form, is a powerful electron-donating group and would disfavor the formation of the negative charge of the Meisenheimer intermediate, thus deactivating the ring for SNAr. However, the combined electron-withdrawing effect of the other substituents can overcome this.
| Reaction Type | Reactivity of this compound | Directing Effects of Substituents |
| Electrophilic Aromatic Substitution (EAS) | Deactivated due to strong electron-withdrawing effects of F and COOCH₃. numberanalytics.com | -OH: Activating, ortho, para-directing-COOCH₃: Deactivating, meta-directing-F: Deactivating, ortho, para-directing. csbsju.edu |
| Nucleophilic Aromatic Substitution (SNAr) | Activated due to stabilization of Meisenheimer complex by F and COOCH₃. stackexchange.commasterorganicchemistry.com | Fluorine can act as a leaving group. masterorganicchemistry.com The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com |
Reactions Involving the Hydroxyl Group
The phenolic hydroxyl group is a key reactive site in this compound. Its reactivity is modulated by the electronic effects of the adjacent fluorine atoms.
Oxidation:
Phenols can be oxidized to quinones. The oxidation of this compound would likely lead to the corresponding benzoquinone derivative. The presence of electron-withdrawing fluorine atoms can make the phenol (B47542) more resistant to oxidation compared to unsubstituted phenol. numberanalytics.com However, enzymatic oxidation is possible. For example, 4-hydroxybenzoate (B8730719) 1-hydroxylase, a flavoprotein monooxygenase, can catalyze the oxidative decarboxylation of various 4-hydroxybenzoate derivatives. asm.orgnih.gov This enzyme has been shown to convert fluorinated 4-hydroxybenzoates into their corresponding hydroquinones. asm.orgnih.gov
Deprotonation:
The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of the phenol is significantly influenced by the substituents on the ring. researchgate.net Electron-withdrawing groups, like fluorine and the methyl ester, stabilize the resulting phenoxide anion through inductive effects and resonance, thereby increasing the acidity of the phenol compared to phenol itself. researchgate.net Molecular orbital calculations have shown that upon deprotonation of the 4-hydroxy group in substituted 4-hydroxybenzoates, nucleophilic reactivity is concentrated at the C-1 position. asm.orgnih.gov
Derivatization Reactions:
The hydroxyl group can undergo various derivatization reactions, such as etherification and esterification.
Etherification (e.g., Williamson Ether Synthesis): The phenoxide, formed by deprotonation, can act as a nucleophile and react with an alkyl halide to form an ether.
Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to form a phenyl ester.
Deoxyfluorination: The phenolic hydroxyl group can be converted directly to a fluorine atom. This transformation is challenging but can be achieved using specialized reagents. For example, phenols can be converted to aryl fluorosulfonates, which then undergo nucleophilic fluorination. acs.org Another approach involves using reagents like PhenoFluor. nih.gov These reactions often proceed through a concerted nucleophilic aromatic substitution mechanism. acs.orgresearchgate.net
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation | Oxidizing agents (e.g., enzymes) | Benzoquinone derivatives/Hydroquinones. asm.orgnih.gov |
| Deprotonation | Base (e.g., NaOH, K₂CO₃) | Sodium or Potassium Phenoxide salt |
| Etherification | 1. Base 2. Alkyl halide (R-X) | Aryl ether (Ar-O-R) |
| Esterification | Acyl halide (RCOCl) or Anhydride ((RCO)₂O) / Base | Aryl ester (Ar-O-COR) |
| Deoxyfluorination | SO₂F₂ then NMe₄F; or PhenoFluor reagent. acs.orgnih.gov | Aryl fluoride |
Reactions at the Ester Moiety
The methyl ester group is another site for chemical transformation, primarily through nucleophilic acyl substitution.
Hydrolysis:
The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄).
Base-promoted hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base like sodium hydroxide. The reaction yields the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step to give the free carboxylic acid.
Transesterification:
This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Ethyl 3,5-difluoro-4-hydroxybenzoate and methanol. masterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires using a large excess of the new alcohol or removing the alcohol byproduct (methanol in this case). wikipedia.org
Aminolysis:
The ester can react with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. This reaction is typically slower than hydrolysis and often requires heating. The nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group.
| Reaction Type | Reagents/Conditions | Product |
| Hydrolysis (Basic) | NaOH or KOH, H₂O, heat | 3,5-Difluoro-4-hydroxybenzoic acid (after acidic workup) |
| Hydrolysis (Acidic) | H₃O⁺, heat | 3,5-Difluoro-4-hydroxybenzoic acid |
| Transesterification | R'OH, Acid or Base catalyst | R' 3,5-difluoro-4-hydroxybenzoate |
| Aminolysis | R'R''NH, heat | N,N-R'R''-3,5-difluoro-4-hydroxybenzamide |
Influence of Fluorine Atoms on Reaction Rates and Selectivity
The two fluorine atoms at positions 3 and 5 are the most defining features of this compound, exerting a profound influence on its reactivity.
Influence on Reaction Rates:
Decreased Rate in Electrophilic Aromatic Substitution (EAS): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond (inductive effect). csbsju.edu This effect deactivates the ring, making it less nucleophilic and thus slowing down the rate of EAS compared to benzene or phenol. numberanalytics.com
Increased Rate in Nucleophilic Aromatic Substitution (SNAr): The strong inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer intermediate formed during SNAr. stackexchange.com This stabilization lowers the activation energy of the rate-determining step (nucleophilic attack), thereby increasing the reaction rate. stackexchange.commasterorganicchemistry.com This is why fluoroarenes are often more reactive than other haloarenes in SNAr, despite the high strength of the C-F bond. masterorganicchemistry.com
Increased Acidity of Phenolic Group: The electron-withdrawing nature of the fluorine atoms stabilizes the phenoxide anion formed upon deprotonation of the hydroxyl group. This stabilization facilitates the loss of a proton, making the hydroxyl group more acidic and increasing the rate of deprotonation. researchgate.net
Influence on Selectivity:
Regioselectivity in EAS: While deactivating, fluorine is an ortho-, para-director due to resonance donation from its lone pairs. csbsju.edu However, in this molecule, this directing effect is less significant as the primary directing group is the hydroxyl, and the available positions are limited.
Summary of Fluorine's Influence:
| Effect | Impact on Reactivity | Mechanism |
| Inductive Effect (-I) | Deactivates ring for EAS, Activates ring for SNAr, Increases OH acidity. | Strong electron withdrawal through the σ-bond. csbsju.edustackexchange.com |
| Resonance Effect (+R) | Weakly activating, ortho-, para-directing for EAS. | Donation of lone pair electrons into the π-system. csbsju.edu |
| Leaving Group Ability | Can act as a leaving group in SNAr. | The rate-determining step is attack, not C-F bond cleavage. masterorganicchemistry.com |
| Fluoromaticity | Increased overall ring stability and chemical resistance. | Interaction of fluorine p-orbitals with the aromatic π-system. nih.govacs.org |
Applications of Methyl 3,5 Difluoro 4 Hydroxybenzoate As a Synthetic Intermediate and Building Block in Non Biological/non Clinical Contexts
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive functional groups and electron-withdrawing fluorine atoms makes Methyl 3,5-difluoro-4-hydroxybenzoate a key starting material for constructing more elaborate molecular structures. The hydroxyl and methyl ester groups serve as handles for a variety of chemical transformations, such as etherification, esterification, and amidation, allowing for its incorporation into larger, multifunctional molecules.
Synthesis of Fluorinated Aromatic Scaffolds for Materials Science
Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, including high thermal stability, chemical resistance, and specific electronic characteristics. The C-F bond is highly polarized, which can influence intermolecular interactions and the electronic properties of a molecule.
This compound serves as a key precursor for building fluorinated aromatic scaffolds. These scaffolds are foundational structures upon which advanced materials can be built. For instance, the difluorinated phenyl ring of this compound can be integrated into larger conjugated systems or oligomers. Research into fluorinated liquid crystals demonstrates that introducing fluorine atoms into molecular scaffolds is a critical strategy for tuning properties like dielectric anisotropy. nih.govbeilstein-journals.orgnih.gov The presence of multiple fluorine atoms, as in this compound, is a desirable feature for creating materials with specific dipole moments, which is essential for applications in display technologies. nih.govbeilstein-journals.org
Building Block for Ligands in Catalysis
The development of novel ligands is crucial for advancing transition metal catalysis. Ligands coordinate to a metal center and modulate its reactivity, selectivity, and stability. While direct use of this compound as a ligand is not extensively documented, its derivatives are valuable for this purpose. The hydroxyl and ester functionalities can be chemically modified to introduce coordinating groups.
For example, the core structure is suitable for conversion into more complex molecules like Schiff bases, which are a prominent class of ligands. Research has shown that related fluorinated benzohydrazides can be used to synthesize Schiff base ligands that form stable complexes with various transition metals. nih.gov These complexes have demonstrated catalytic activity, for instance, in the oxidation of aniline. nih.gov The electronic properties of the resulting ligands, influenced by the fluorine atoms, can play a significant role in the catalytic cycle.
Role in Polymer Chemistry and Materials Science
In polymer science, the selection of monomers is critical for defining the final properties of the macromolecule. This compound possesses the necessary functionalities to act as a monomer or an intermediate in the synthesis of specialized polymers.
Monomer or Intermediate for Functional Polymers
Functional polymers containing hydroxybenzoate units are a subject of ongoing research. nih.govnih.govresearchgate.net These units can be incorporated into polymer backbones to impart specific characteristics. This compound can be used as an intermediate to create more complex monomers. For example, the hydroxyl group can be used as an initiation point for ring-opening polymerization or be modified to attach a polymerizable group, such as a methacrylate. researchgate.net
Studies on analogous hydroxybenzoate-co-lactide polymers have shown that monomers can be prepared from hydroxybenzoate precursors and then polymerized via ring-opening polymerization to create degradable and functional polymers. nih.govnih.govresearchgate.net The incorporation of the difluorinated aromatic ring from this compound into a polymer backbone would be expected to enhance thermal stability and modify the polymer's solubility and surface properties.
Components in Liquid Crystals and Optoelectronic Materials
The field of optoelectronics, particularly liquid crystal displays (LCDs), relies heavily on molecules with carefully tuned electronic and physical properties. Fluorine is a key element in the design of modern liquid crystals because it can create a strong dipole moment without the high polarizability of other groups, leading to materials with lower viscosity and greater stability. nih.govbeilstein-journals.org
This compound is an ideal building block for molecules intended for these applications. The difluorinated 4-hydroxybenzoate (B8730719) core is a common structural motif in liquid crystal research. By modifying the hydroxyl and ester groups, this compound can be elaborated into the rod-like (calamitic) or disc-like (discotic) molecules that form liquid crystalline phases. Research on fluorinated cyclopropanes and other motifs in liquid crystals highlights the importance of strategically placing C-F bonds to control the dielectric anisotropy, a critical parameter for display performance. nih.govnih.gov The 3,5-difluoro substitution pattern is particularly effective at influencing these properties.
Applications in Supramolecular Chemistry (e.g., host-guest systems, self-assembly)
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. The functional groups on this compound make it a candidate for designing self-assembling systems.
The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the ester and hydroxyl groups can act as hydrogen bond acceptors. More significantly, the two C-F bonds create a strong local dipole moment. Research on the self-assembly of other highly fluorinated molecules, such as all-cis 1,2,3,4,5,6-hexafluorocyclohexane, has demonstrated that the large dipole moments of fluorinated motifs can be a powerful driving force for supramolecular polymerization. nih.govnih.gov This principle suggests that this compound could be used to design molecules that self-assemble into ordered structures like fibers or sheets, driven by a combination of hydrogen bonding and dipole-dipole stacking of the fluorinated rings. These ordered assemblies are of interest for creating novel gels, sensors, or other functional soft materials.
Use in Analytical Standards and Reference Materials
This compound is a commercially available chemical compound that serves as a crucial reference material and analytical standard in various chemical analyses. Its high purity and stable crystalline form make it suitable for these applications. Major chemical suppliers offer this compound with specified purity levels, ensuring its reliability for quantitative and qualitative analytical procedures.
The role of an analytical standard is to provide a benchmark against which other substances can be compared and quantified. In this capacity, this compound can be utilized in several ways:
Calibration of Analytical Instruments: It can be used to calibrate instruments such as chromatographs and spectrophotometers. By preparing solutions of known concentrations, a calibration curve can be generated, which is essential for determining the concentration of the same or similar compounds in unknown samples.
Quality Control: In industrial settings, it can be used as a quality control standard to ensure that manufactured chemical products meet the required purity and concentration specifications.
Research and Development: In a research context, it can serve as a reference compound in the development of new analytical methods for the identification and quantification of other fluorinated organic molecules.
While specific, published research detailing the extensive use of this compound as an analytical standard is not widely available, its commercial availability as such from major suppliers underscores its utility in the field of analytical chemistry. For instance, in a patent describing a fluorination process, the resulting product mixture containing this compound was analyzed using ¹⁹F NMR spectroscopy against an external standard, highlighting the importance of reference compounds in the analysis of fluorinated products. epo.org
The availability of this compound from various suppliers with high and certified purity is a key prerequisite for its function as a reliable analytical standard. The table below summarizes the availability and purity of this compound from a selection of suppliers.
Interactive Data Table: Commercial Availability of this compound
| Supplier | Purity | Catalog Number |
| Sigma-Aldrich | Analytical Standard | AOBH7BADE731 |
| AChemBlock | 95% | T95137 |
| Apollo Scientific | 98% | PC902120 |
The physical and chemical properties of this compound, as detailed in the table below, further support its suitability as a reference material. A well-defined melting point and molecular weight are critical for its use in various analytical techniques.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 170572-47-1 |
| Molecular Formula | C₈H₆F₂O₃ |
| Molecular Weight | 188.13 g/mol |
| Appearance | Solid |
Emerging Research Directions and Future Perspectives in Methyl 3,5 Difluoro 4 Hydroxybenzoate Chemistry
Development of Novel and More Efficient Synthetic Routes
A common approach involves the esterification of the parent carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. Future advancements are likely to focus on catalysis to drive this reaction under milder conditions, minimizing side reactions and energy consumption. Another avenue of exploration is the development of novel fluorination techniques to introduce the fluorine atoms onto a precursor aromatic ring with high regioselectivity.
| Synthetic Strategy | Key Reaction Type | Potential Advantages | Areas for Improvement |
|---|---|---|---|
| Direct Esterification | Fischer-Speier Esterification | Direct, often high atom economy | Requires acid catalyst, can have equilibrium limitations |
| Fluorination of Precursor | Electrophilic/Nucleophilic Fluorination | Access from non-fluorinated starting materials | Control of regioselectivity, harsh reagents |
| Multi-step Derivatization | Alkylation, Nitration, Reduction | Builds complex functionality | Longer routes, potential for lower overall yield mdpi.com |
Exploration of New Non-Traditional Applications in Chemical Synthesis and Materials
The unique electronic properties conferred by the two fluorine atoms, combined with the hydrogen-bonding capability of the hydroxyl group and the reactivity of the methyl ester, make Methyl 3,5-difluoro-4-hydroxybenzoate a versatile building block. Research is expanding beyond its traditional use as a simple intermediate to explore its potential in advanced materials and complex molecular synthesis.
The presence of fluorine is known to enhance the stability, efficacy, and longevity of molecules in applications ranging from pharmaceuticals to agrochemicals. sciencedaily.com This makes fluorinated compounds like this compound valuable precursors. Its structure is suitable for incorporation into polymers, where the fluorine atoms can impart properties such as thermal stability, chemical resistance, and hydrophobicity. The hydroxyl group provides a reactive handle for polymerization reactions, such as polycondensation, to create novel polyesters or polyethers.
In the realm of fine chemical synthesis, this compound serves as a scaffold for creating more elaborate molecules. For example, it can be a key component in the synthesis of liquid crystals, where the rigid aromatic core and polar functional groups are desirable features. Furthermore, its derivatives could find use in the development of new agrochemicals or pharmaceuticals, where the difluoro-hydroxy-substituted phenyl ring is a key pharmacophore. Researchers are pioneering innovative methods in biocatalysis to enhance the production of bio-based chemicals derived from renewable resources, a field where functionalized building blocks are essential. sciencedaily.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design
| AI/ML Application | Objective | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Predict reaction yields and product selectivity. | Streamlines synthesis of derivatives by avoiding trial-and-error experimentation. | eurekalert.orgspecialchem.com |
| Bond Dissociation Energy Prediction | Calculate the energy required to break specific bonds, like C-F. | Aids in designing reactions that selectively target functional groups. | acs.org |
| Automated Discovery | Identify novel materials or probes for specific applications (e.g., sensors). | Accelerates the discovery of new materials derived from the compound. | uchicago.edu |
| Mechanism Analysis | Interpret reaction mechanisms based on calculated parameters. | Provides deeper understanding of reactivity and selectivity. | eurekalert.org |
Green Chemistry Innovations in the Production and Utilization of Fluorinated Esters
The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are becoming increasingly important in the chemical industry. jnj.comwjarr.com The production and use of fluorinated esters are being re-evaluated through this lens, with a focus on sustainability. patheon.com
Innovations in this area include the development of processes that operate under milder conditions to reduce energy consumption. wjarr.com A major focus is on minimizing waste by designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product. wjarr.com The choice of solvents is also critical, as they contribute significantly to the environmental impact of a process. patheon.com Research is directed towards using greener, recyclable solvents or developing solvent-free reaction conditions.
Recent breakthroughs include the use of light-activated enzymes to perform challenging chemical transformations, such as adding fluorine to olefins, in an eco-friendly manner. sciencedaily.com This approach avoids the need for harsh reagents and improves efficiency. sciencedaily.com Similarly, new "click chemistry" protocols are being developed for the synthesis of sulfonyl fluorides, which are important in pharmaceuticals and agrochemicals. These methods are highly efficient, scalable, and produce only benign byproducts like salts. eurekalert.org Applying such principles to the synthesis and derivatization of this compound could lead to significantly more sustainable manufacturing processes.
| Green Chemistry Principle | Application in Synthesis/Utilization | Example Innovation |
|---|---|---|
| Waste Prevention | Designing syntheses with high atom economy. | "Click chemistry" reactions that generate minimal byproducts. eurekalert.org |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Light-activated enzymatic processes. sciencedaily.com |
| Safer Solvents and Auxiliaries | Reducing or replacing hazardous solvents. | Systematic solvent recycling and purification programs. patheon.com |
| Use of Renewable Feedstocks | Deriving starting materials from biological sources. | Pioneering biocatalysis to produce bio-based chemicals. sciencedaily.com |
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches
A fundamental understanding of a molecule's structure and electronic properties is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques and computational chemistry are indispensable tools for gaining this deep mechanistic insight into compounds like this compound.
Computational methods, particularly Density Functional Theory (DFT), are used to model molecular orbitals, calculate reaction energies, and predict spectroscopic data like NMR and IR spectra. dntb.gov.ua These theoretical calculations provide a powerful complement to experimental results, helping to elucidate complex reaction mechanisms. For instance, computational studies can map the energy landscape of a reaction, identifying transition states and intermediates that are difficult to observe experimentally.
Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the structure of reaction products and intermediates. Mass spectrometry, coupled with techniques to measure collision cross-section (CCS), provides information about the size, shape, and charge of an ion in the gas phase. Predicted CCS values, calculated using computational models, can be compared with experimental data to confirm molecular identity. uni.lu These advanced analytical methods, when combined, provide a detailed picture of the molecule's behavior, from its ground-state structure to its interactions in a chemical reaction, paving the way for more rational and predictable chemical design.
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 189.03578 | 131.6 |
| [M+Na]+ | 211.01772 | 142.0 |
| [M-H]- | 187.02122 | 132.4 |
| [M+NH4]+ | 206.06232 | 151.3 |
| [M+K]+ | 226.99166 | 140.1 |
| Data sourced from computational predictions using CCSbase. uni.lu |
Q & A
Q. What are the standard synthetic routes for preparing methyl 3,5-difluoro-4-hydroxybenzoate?
this compound is typically synthesized via esterification of 3,5-difluoro-4-hydroxybenzoic acid. A common method involves refluxing the acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄) under anhydrous conditions. Purity is ensured through recrystallization or column chromatography. Key challenges include minimizing hydrolysis of the ester group during purification and controlling fluorination regioselectivity during precursor synthesis .
Q. How can the structural integrity of this compound be confirmed experimentally?
Characterization relies on:
- NMR Spectroscopy : ¹⁹F NMR identifies fluorine positions (e.g., δ -110 to -120 ppm for aromatic fluorines), while ¹H NMR confirms hydroxyl and methoxy groups.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 203.03).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3200 cm⁻¹ (phenolic -OH) confirm functional groups .
Q. What are the primary applications of this compound in medicinal chemistry?
The compound serves as a precursor for fluorinated drug candidates, leveraging fluorine’s electronegativity to enhance metabolic stability and binding affinity. Its hydroxyl and ester groups enable derivatization into prodrugs or enzyme inhibitors (e.g., analogs of salicylic acid derivatives) .
Advanced Research Questions
Q. How does this compound interact with microbial enzymes, and what analytical methods are used to study these interactions?
The compound is a substrate for 4-hydroxybenzoate 1-hydroxylase, which catalyzes oxidative decarboxylation to form fluorinated catechols. Key methods include:
- ¹⁹F NMR : Tracks enzymatic conversion by monitoring fluorine chemical shifts (e.g., loss of -COOH signal at δ ~165 ppm) .
- Kinetic assays : Measures enzyme activity via oxygen consumption or NADPH oxidation rates .
- Gas chromatography-mass spectrometry (GC-MS) : Identifies aromatic products like 2,6-difluoro-1,4-dihydroxybenzene .
Q. What strategies address regioselectivity challenges in synthesizing fluorinated analogs of this compound?
Regioselective fluorination is achieved using:
- Directed ortho-metalation : Directs fluorine substitution via temporary directing groups (e.g., boronic esters).
- Electrophilic fluorination reagents : Selectively target electron-rich aromatic positions .
- Computational modeling : Predicts substituent effects on reaction pathways using DFT calculations .
Q. How does fluorine substitution impact the compound’s stability under physiological conditions?
Fluorine’s inductive effect increases hydrolytic stability of the ester group compared to non-fluorinated analogs. However, the phenolic -OH remains susceptible to oxidation, requiring protective strategies (e.g., acetylation) in drug formulations. Stability studies use HPLC to monitor degradation products under simulated physiological pH and temperature .
Q. What contradictions exist in literature regarding the enzymatic degradation of this compound, and how can they be resolved?
Discrepancies arise in reported enzyme kinetics (e.g., Kₘ values for microbial hydroxylases). Resolution involves:
- Standardized assay conditions : Control pH, temperature, and cofactor concentrations.
- Comparative studies : Test multiple enzyme sources (e.g., Pseudomonas vs. Aspergillus strains) .
- Isotopic labeling : Use ¹⁸O₂ to confirm oxygen incorporation in products .
Methodological Considerations
Q. How can computational tools optimize the design of this compound derivatives for targeted bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
